molecular formula C10H10ClN3O2 B6276241 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2763754-93-2

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B6276241
CAS RN: 2763754-93-2
M. Wt: 239.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, also known as APPCA hydrochloride, is an organic compound commonly used in scientific research. It is a white crystalline solid with a molecular weight of 239.6 g/mol and a melting point of 200-202°C. APPCA hydrochloride is a versatile compound that has been utilized in a variety of scientific applications, including biochemical and physiological research. It is also used in laboratory experiments due to its unique properties and advantages.

Scientific Research Applications

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various compounds. 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride has also been used in laboratory experiments to study the structure and function of proteins and enzymes.

Mechanism of Action

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses in the brain. When 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride binds to AChE, it prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the brain. This can lead to an increase in cognitive function and memory.
Biochemical and Physiological Effects
1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of acetylcholine by AChE, resulting in increased levels of the neurotransmitter in the brain. This can lead to improved cognitive function and memory. In addition, 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride has been found to modulate the activity of the neurotransmitter serotonin, which can lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. In addition, it is a reversible inhibitor of AChE, meaning that its effects can be easily reversed. However, there are some limitations to using 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride in lab experiments. It is a relatively new compound, and its effects are not yet fully understood. In addition, its effects may vary depending on the concentration and duration of exposure.

Future Directions

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride has potential for use in a variety of scientific research applications. It could be used to study the effects of various drugs on the central nervous system or to investigate the biochemical and physiological effects of various compounds. In addition, it could be used to study the structure and function of proteins and enzymes. Finally, it could be used to develop new therapeutic agents for the treatment of neurological disorders.

Synthesis Methods

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride can be synthesized through a two-step process. First, 3-amino-1-phenylpyrazole is reacted with acetic anhydride in the presence of pyridine to form 1-(3-acetamidophenyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then treated with hydrochloric acid to yield 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride. This synthesis method is simple and cost-effective and can be used to produce large quantities of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves the reaction of 3-aminoacetophenone with ethyl acetoacetate to form 3-(3-oxobutyl)aminophenol, which is then reacted with hydrazine hydrate to form 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "3-aminoacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-aminoacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-oxobutyl)aminophenol.", "Step 2: React 3-(3-oxobutyl)aminophenol with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid.", "Step 3: Add hydrochloric acid to the product to form the hydrochloride salt of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid." ] }

CAS RN

2763754-93-2

Product Name

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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